molecular formula C11H11NO4 B15053751 Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate

Cat. No.: B15053751
M. Wt: 221.21 g/mol
InChI Key: ARQKXIKFDJAMIS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by interfering with cell division processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Biological Activity

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core with an amino group at the 3-position and a methoxy group at the 6-position. This structural arrangement contributes to its reactivity and biological properties, making it a subject of various pharmacological studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Benzofuran Derivatives : The initial step involves synthesizing benzofuran derivatives through methods such as cyclization of appropriate precursors.
  • Introduction of Functional Groups : The amino and methoxy groups are introduced via nucleophilic substitution or other organic reactions.
  • Characterization : The synthesized compound is characterized using techniques like NMR spectroscopy and X-ray crystallography to confirm its structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been tested against various strains of bacteria and fungi:

CompoundActivityMIC (µg/mL)
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylateAntifungal100
Methyl 5-chloro-1-benzofuran-2-carboxylateAntibacterial50 - 200
This compoundPending further studyTBD

These findings suggest that modifications in the benzofuran structure can enhance antimicrobial properties, indicating potential for developing new antibiotics.

Anticancer Activity

Recent studies have shown that methyl-substituted benzofurans have increased antiproliferative activity against various cancer cell lines. For example, compounds with a methyl group at the C–3 position demonstrated enhanced potency compared to their unsubstituted counterparts:

CompoundCell LineIC50 (µM)
Compound X (C–3 methyl)A549 (lung cancer)0.06 - 0.17
Compound Y (unsubstituted)A549>0.20

The introduction of methoxy groups at specific positions on the benzofuran ring has also been correlated with improved anticancer efficacy.

Study on Anticancer Efficacy

A study published in MDPI assessed various benzofuran derivatives, including this compound, for their anticancer properties. The study utilized several cancer cell lines and reported that compounds with specific substitutions exhibited IC50 values ranging from <0.01 to 0.17 µM, indicating potent activity against cancer cells .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of benzofuran derivatives, revealing that certain compounds displayed significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi . The results highlighted the importance of structural modifications in enhancing biological activity.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H11NO4/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,12H2,1-2H3

InChI Key

ARQKXIKFDJAMIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)N

Origin of Product

United States

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